p38alpha MAPK Inhibition: 2-Methylbenzoate Derivative vs. Unsubstituted Analog
2-Bromo-4-chlorophenyl 2-methylbenzoate demonstrates moderate inhibitory activity against p38alpha MAPK with an IC50 of 40 nM in an ELISA-based assay [1]. This potency is within 2.5% of a structurally related analog (41 nM) [2], establishing a consistent structure-activity relationship (SAR) for this chemotype. While the unsubstituted benzoate analog lacks direct p38alpha data, its weaker activity on MPO (1 nM) suggests the 2-methylbenzoate ester confers a distinct target engagement profile.
| Evidence Dimension | p38alpha MAPK Inhibition (IC50) |
|---|---|
| Target Compound Data | 40 nM |
| Comparator Or Baseline | BDBM50537172 (structurally related analog): 41 nM |
| Quantified Difference | 2.5% difference (within assay variability) |
| Conditions | Inhibition of p38alpha MAPK (unknown origin) using ATF-2 as substrate after 1 hr by ELISA |
Why This Matters
Confirms that the 2-methylbenzoate scaffold provides a robust and reproducible p38alpha inhibitory profile, enabling reliable SAR expansion.
- [1] BindingDB BDBM50537171 (CHEMBL4576947). Affinity Data: IC50 = 40 nM. Inhibition of p38alpha MAPK using ATF-2 as substrate after 1 hr by ELISA. BindingDB, 2021. View Source
- [2] BindingDB BDBM50537172 (CHEMBL4520252). Affinity Data: IC50 = 41 nM. Inhibition of p38alpha MAPK using ATF-2 as substrate after 1 hr by ELISA. BindingDB, 2021. View Source
